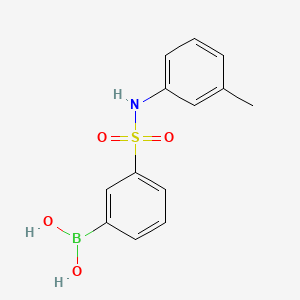
(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid
描述
(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group containing a m-tolyl moiety
属性
CAS 编号 |
1449144-56-2 |
|---|---|
分子式 |
C13H14BNO4S |
分子量 |
291.1 g/mol |
IUPAC 名称 |
[3-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-4-2-6-12(8-10)15-20(18,19)13-7-3-5-11(9-13)14(16)17/h2-9,15-17H,1H3 |
InChI 键 |
JATJSZDSJXABIZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of m-toluidine using sulfonyl chloride to form the corresponding sulfonamide.
Borylation: The sulfonamide intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the reaction of the sulfonamide intermediate with a boronic acid derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The boronic acid group can participate in various substitution reactions, including the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its boronic acid group.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition.
相似化合物的比较
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.
m-Tolylboronic Acid: Similar structure but without the sulfonamide group, leading to different reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


